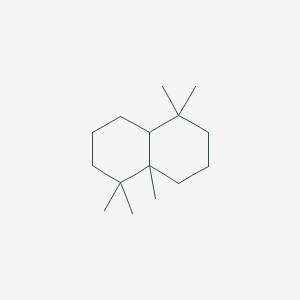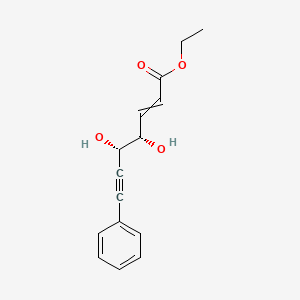
ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate is an organic compound characterized by its unique structure, which includes both hydroxyl and phenyl groups
Métodos De Preparación
The synthesis of ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate involves several steps. One common method includes the reaction of a suitable precursor with ethyl acetate under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.
Análisis De Reacciones Químicas
Ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: The phenyl group can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups replace hydrogen atoms on the aromatic ring.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
Ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and phenyl groups play a crucial role in binding to these targets, influencing biological pathways and processes. The exact pathways depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate can be compared to similar compounds such as:
(4S,5S)-5-hydroxy-4-methyl-3-heptanone: This compound shares a similar hydroxyl group arrangement but differs in its overall structure and reactivity.
(4S,5S)-4-[(dichloroacetoxy)methyl]-5-(4-nitrophenyl)-2-oxazolidinone: Another compound with a similar stereochemistry but different functional groups and applications.
Propiedades
Número CAS |
919090-79-2 |
|---|---|
Fórmula molecular |
C15H16O4 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate |
InChI |
InChI=1S/C15H16O4/c1-2-19-15(18)11-10-14(17)13(16)9-8-12-6-4-3-5-7-12/h3-7,10-11,13-14,16-17H,2H2,1H3/t13-,14-/m0/s1 |
Clave InChI |
DDNAYNRCTQIQAC-KBPBESRZSA-N |
SMILES isomérico |
CCOC(=O)C=C[C@@H]([C@H](C#CC1=CC=CC=C1)O)O |
SMILES canónico |
CCOC(=O)C=CC(C(C#CC1=CC=CC=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




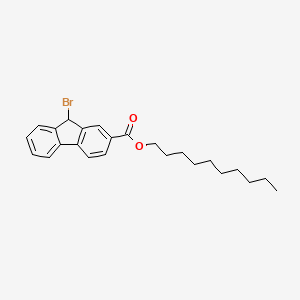
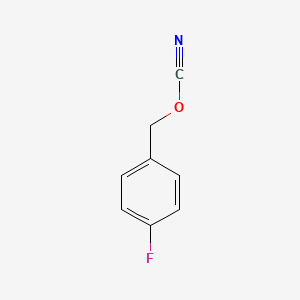
![(2S)-2-[(R)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14187259.png)
![[4-(Octyloxy)phenyl]methyl tribromoacetate](/img/structure/B14187266.png)

![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B14187270.png)

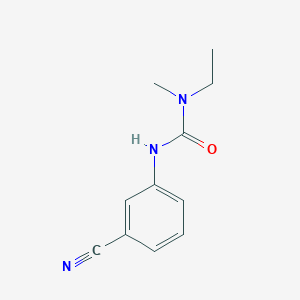
![4-[2-(3-Chloro-4-fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187292.png)
![[1H-Indene-3,4-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14187299.png)
